molecular formula C18H16N2O3S B5645013 2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B5645013
M. Wt: 340.4 g/mol
InChI Key: AIHPUSAILCDMSD-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide is a thiazole-containing acetamide derivative characterized by a 4-methoxyphenoxy group and a conjugated imino-thiazole ring system.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-14-7-9-15(10-8-14)23-11-17(21)20-18-19-16(12-24-18)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHPUSAILCDMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction of 4-methoxyphenol with an appropriate leaving group.

    Final Coupling: The final step involves coupling the thiazole derivative with the methoxyphenoxy derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s electrophilic centers enable nucleophilic substitution, particularly at the C-2 and C-5 positions.

Reaction TypeReagents/ConditionsOutcomeReference
Aromatic Substitution K₂CO₃, DMF, 80°C, 12hMethoxyphenoxy group undergoes substitution with amines or thiols.
Thiazole Ring Modification Pd(PPh₃)₄, arylboronic acids, Suzuki conditionsCross-coupling introduces aryl groups at the thiazole C-4 position.
  • Key Insight : The electron-withdrawing nature of the thiazole ring enhances reactivity toward nucleophiles, enabling functionalization for improved solubility or bioactivity .

Oxidation Reactions

The oxadiazole and thiazole rings are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeReference
Thiazole Ring Oxidation H₂O₂, AcOH, 60°C, 6hForms sulfoxide derivatives, altering electronic properties.
Methoxyphenoxy Oxidation KMnO₄, H₂SO₄, RTDemethylation of the methoxy group to yield phenolic derivatives.
  • Mechanistic Note : Oxidative demethylation of the methoxyphenoxy group generates reactive phenolic intermediates, which can further participate in coupling reactions.

Cyclization and Ring-Opening Reactions

The compound participates in cyclization to form fused heterocycles or ring-opening to generate linear intermediates.

Reaction TypeReagents/ConditionsOutcomeReference
Thiazole Ring Cyclization PCl₅, toluene, refluxForms 1,3-thiazinane derivatives via intramolecular cyclization.
Oxadiazole Ring Opening NH₂NH₂, EtOH, 70°CCleaves oxadiazole to yield hydrazide intermediates.
  • Application : Cyclized products like 1,3-thiazinane derivatives show enhanced antimicrobial activity .

Condensation and Cross-Coupling Reactions

The acetamide moiety and conjugated system facilitate condensation and cross-coupling.

Reaction TypeReagents/ConditionsOutcomeReference
Schiff Base Formation Aromatic aldehydes, EtOH, ΔCondensation at the acetamide NH generates imine-linked derivatives.
Buchwald–Hartwig Amination Pd₂(dba)₃, Xantphos, aryl halidesIntroduces aryl amino groups at the thiazole C-5 position.
  • Yield Optimization : Reactions often require palladium catalysts and ligand systems (e.g., Xantphos) to achieve >70% yields .

Acid/Base-Mediated Reactions

Protolytic equilibria influence reactivity, particularly at the acetamide and thiazole NH groups.

Reaction TypeReagents/ConditionsOutcomeReference
Deprotonation NaH, THF, 0°CGenerates enolate species for alkylation or acylation.
Protonation HCl, MeOHStabilizes cationic intermediates during electrophilic substitution.
  • pH Sensitivity : Reactions are highly pH-dependent, with optimal yields achieved under mildly acidic (pH 5–6) or basic (pH 8–9) conditions.

Reductive Transformations

Selective reduction of functional groups modulates bioactivity.

Reaction TypeReagents/ConditionsOutcomeReference
Nitrile Reduction H₂, Ra-Ni, EtOHReduces cyano substituents to amines without affecting thiazole rings.
Double Bond Reduction NaBH₄, NiCl₂, MeOHSaturates the exocyclic double bond in the thiazole ring.
  • Selectivity : Catalytic hydrogenation preserves aromatic systems while reducing alkenes or nitriles .

Photochemical Reactions

UV irradiation induces unique transformations in the solid state or solution.

Reaction TypeReagents/ConditionsOutcomeReference
[2+2] Cycloaddition UV (254 nm), CH₃CNForms dimeric products via intermolecular cycloaddition.
  • Application : Photodimerization stabilizes the compound for material science applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases. Its structure suggests possible interactions with biological targets that could lead to the development of novel drugs.

Case Study: Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. A study demonstrated that similar thiazole derivatives inhibited cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways .

Antimicrobial Properties

The thiazole moiety in the compound is known for its antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli12 µg/mL
Thiazole Derivative BS. aureus8 µg/mL
2-(4-Methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamideE. coliTBD

Material Science

The unique structural features of this compound allow it to be utilized in the synthesis of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Application Example: Polymer Blends
Incorporating thiazole derivatives into polymer matrices has been shown to improve mechanical properties and thermal resistance, making them suitable for advanced material applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl group are crucial for binding to these targets, while the methoxyphenoxy moiety can modulate the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several classes of molecules:

Thiazole-Acetamide Derivatives with MAO Inhibition
  • N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a–4i): Structure: Contains a thiazole ring and acetamide group, similar to the target compound, but lacks the 4-methoxyphenoxy substituent. Activity: Exhibits dual MAO-A/MAO-B inhibition, with compounds 4a–4c showing IC50 values in the low micromolar range . Synthesis: Synthesized via reflux of thiourea intermediates with bromoacetophenone derivatives in ethanol .
Antimicrobial Thiazole-Acetamide Dyes
  • N-(2,4-Dinitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide: Structure: Features a thiazole ring and acetamide group but includes azo and nitro groups for dye applications. Activity: Demonstrated strong antibacterial and antifungal activity against Staphylococcus aureus and Candida albicans . Synthesis: Diazotization of aryl amines followed by coupling with thiazole precursors .
Cephalosporin Derivatives with 4-Methoxyphenoxy Groups
  • 2-(4-Methoxyphenoxy)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide (18b): Structure: Shares the 4-methoxyphenoxy-acetamide moiety but incorporates a cephalosporin core. Activity: Selective activity against non-replicating Mycobacterium tuberculosis (32% yield in synthesis) . Synthesis: Derived from cephalosporin intermediates via nucleophilic substitution .
Thiadiazole-Based Metabolites
  • N-[3-Methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) :
    • Structure : Substitutes thiazole with a thiadiazole ring and includes a sulfonic acid group.
    • Activity : A chemically unstable metabolite of methazolamide, forming futile metabolic cycles with glutathione .

Stability and Metabolic Considerations

  • Thiazole vs. Thiadiazole : The thiazole ring in the target compound is more chemically stable than the thiadiazole in MSO, which undergoes auto-oxidation .

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S with a molecular weight of approximately 342.41 g/mol. It features a methoxyphenoxy group, a thiazole ring, and an acetamide moiety. The structural complexity suggests multiple points of interaction with biological targets.

PropertyValue
Molecular FormulaC18H18N2O3SC_{18}H_{18}N_{2}O_{3}S
Molecular Weight342.41 g/mol
IUPAC NameThis compound

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors, which may lead to altered signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.

Biological Activities

The compound has been evaluated for various biological activities:

Anticancer Activity

In vitro studies have demonstrated that compounds with similar thiazole structures exhibit significant anticancer properties. For example, derivatives have shown effectiveness against A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on related thiazole derivatives has indicated effectiveness against bacteria and fungi, pointing towards a promising profile for this compound as well .

Anti-inflammatory Effects

Similar compounds in the literature have shown anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The presence of the methoxy group enhances lipophilicity, potentially improving cell membrane permeability.
  • Variations in the thiazole ring can significantly affect biological activity; for instance, substituents at different positions can lead to enhanced potency or selectivity against certain targets .

Case Studies

  • Anticancer Evaluation : A study synthesized a series of thiazole derivatives and evaluated their anticancer activity using MTT assays. Results indicated that specific substitutions on the thiazole ring correlated with increased cytotoxicity against cancer cell lines .
  • Antimicrobial Testing : A related compound was tested against various microbial strains, demonstrating significant inhibition zones in agar diffusion assays, suggesting that structural modifications can lead to enhanced antimicrobial efficacy .

Q & A

Q. Key Conditions :

  • Solvents: DMF or toluene/water mixtures for azide substitutions .
  • Catalysts: Potassium carbonate for nucleophilic substitutions .

Basic: How is the compound characterized using spectroscopic and analytical methods?

Q. Characterization Data :

MethodKey Peaks/DataReference
IR 3509 cm⁻¹ (-NH stretch), 1667 cm⁻¹ (C=O), 618 cm⁻¹ (C-S in thiazole)
¹H NMR δ 3.8 ppm (-OCH₃), δ 4.0 ppm (CH₂), δ 7.9 ppm (-C=CH in thiazole), δ 9.8 ppm (-NH)
MS m/z 430.2 (M+1), fragmentation peaks at m/z 202.2 (thiazole ring cleavage)
Elemental Analysis Discrepancies (e.g., Found: C 54.21% vs. Calculated: C 53.1%) indicate impurities or hydration .

Validation : Cross-referencing spectral data with computational simulations (e.g., PubChem entries) ensures structural accuracy .

Advanced: How can researchers optimize the yield of the thiazole ring formation?

  • Solvent Choice : Use polar aprotic solvents like DMF to stabilize intermediates and enhance reaction rates .
  • Temperature Control : Stirring at room temperature minimizes side reactions (e.g., oxidation) compared to reflux .
  • Catalyst Screening : Anhydrous AlCl₃ improves cyclization efficiency for thiazole formation .
  • Workup Protocol : Quenching with ice-water precipitates the product, reducing losses during extraction .

Example Optimization :
In , room-temperature stirring in DMF achieved 70–85% yield for thiazolidinedione derivatives, whereas reflux in toluene/water for azide substitutions required 5–7 hours .

Advanced: What strategies address discrepancies between elemental analysis and spectral data?

Discrepancies (e.g., nitrogen content in ) may arise from:

  • Hydration/Residual Solvents : Dry samples under vacuum at 60°C for 24 hours before analysis.
  • Purification Methods : Use preparative HPLC to remove trace impurities affecting elemental ratios .
  • Alternative Techniques : Validate purity via HPLC-UV (≥95% purity threshold) or HRMS to confirm molecular ions .

Advanced: What in vivo models evaluate the hypoglycemic activity of this compound?

Q. Protocol from :

  • Model : Wister albino mice with streptozotocin-induced diabetes.
  • Dosage : 50–100 mg/kg body weight, administered orally for 14 days.
  • Endpoints : Blood glucose levels (measured via glucometer), lipid profiles, and liver/kidney toxicity markers (AST, ALT, creatinine).
  • Results : Compound 3c showed a 40% reduction in glucose levels vs. control, with no hepatotoxicity at 100 mg/kg .

Q. Recommendations :

  • Include positive controls (e.g., metformin) and statistical analysis (ANOVA) for robustness.
  • Extend to genetic models (e.g., db/db mice) for mechanistic studies .

Advanced: How do electronic effects of substituents influence the compound’s reactivity?

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance nucleophilicity of the phenoxy oxygen, facilitating substitutions at the acetamide carbonyl .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the thiazole ring, promoting cyclization but risking side reactions (e.g., nitro reduction) .

Case Study :
In , the nitro-substituted derivative (3c) exhibited slower reaction kinetics during condensation compared to methoxy derivatives, likely due to steric and electronic hindrance .

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